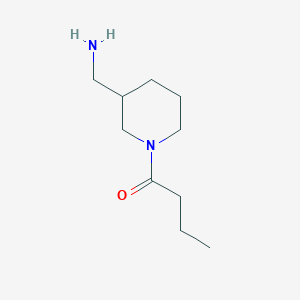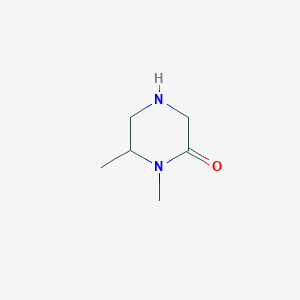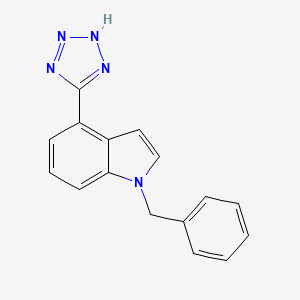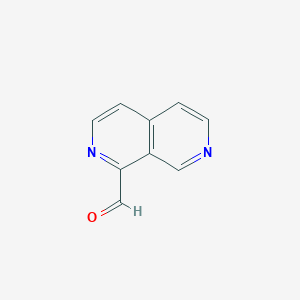
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Overview
Description
Scientific Research Applications
Synthesis and Reaction Mechanisms
Research on related benzodiazepine derivatives includes studies on their synthesis and the mechanisms of their formation. For instance, the work of Hong‐zhong Wang et al. (2001) focused on the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, highlighting complex reaction mechanisms and stereochemistry involved in producing such compounds (Hong‐zhong Wang et al., 2001). This research is pivotal for understanding the synthesis of benzodiazepine derivatives, which could be related to the synthesis of "3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile".
Antimicrobial and Anticancer Activities
Studies on benzodiazepine derivatives have also explored their potential in treating various diseases. Deepak Verma et al. (2015) synthesized a series of benzodiazepin-1-yl-phenylaminoethanones, evaluating their antimicrobial and anticancer activities. This highlights the therapeutic potential of benzodiazepine derivatives in pharmaceutical applications (Deepak Verma et al., 2015).
Analytical and Environmental Studies
The environmental impact and analytical detection of benzodiazepines have been a subject of research as well. For example, Bin Yang et al. (2018) studied the aqueous chlorination of benzodiazepines, identifying kinetics, transformation products, and reaction pathways. This research is critical for understanding the fate of such compounds in water treatment processes (Bin Yang et al., 2018).
Novel Synthetic Pathways
Innovations in the synthesis of benzodiazepine derivatives have been reported, offering new methods for creating these compounds efficiently. For instance, research by Xiao Geng et al. (2019) presented a novel annulation method for synthesizing benzo[e][1,4]diazepin-3-ones, demonstrating a unique approach to forming seven-membered ring lactams (Xiao Geng et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-16-5-2-6-17(8-7-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIQRDFWKKDICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)










![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)

